molecular formula C23H30N4O2 B2584082 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide CAS No. 921896-68-6

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide

Cat. No.: B2584082
CAS No.: 921896-68-6
M. Wt: 394.519
InChI Key: LXBOHLXNXYLILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex oxalamide derivative featuring a dimethylamino group, a 1-methylindolin-5-yl moiety, and a 3,5-dimethylphenyl substituent. The dimethylamino group enhances solubility in polar solvents, while the aromatic indoline and phenyl groups may contribute to target binding or stability .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-15-10-16(2)12-19(11-15)25-23(29)22(28)24-14-21(26(3)4)17-6-7-20-18(13-17)8-9-27(20)5/h6-7,10-13,21H,8-9,14H2,1-5H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBOHLXNXYLILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a molecular formula of C23H30N4O2 and a molecular weight of approximately 394.5 g/mol. It includes an oxalamide functional group, a dimethylamino group, and a 1-methylindolin-5-yl moiety, which contribute to its unique chemical properties and biological activities.

Research indicates that compounds with oxalamide structures can interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to act as an inhibitor or activator of certain proteins involved in cellular pathways.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by interacting with neurokinin receptors and influencing cancer cell proliferation. Its structural features allow it to potentially bind to specific receptors involved in tumor growth regulation .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may offer neuroprotective effects. For instance, related oxalamide derivatives have shown promise in protecting pancreatic β-cells against endoplasmic reticulum (ER) stress-induced apoptosis, indicating a potential role in neuroprotection .

Research Findings

A summary of relevant studies is presented in the following table:

Study ReferenceCompound TestedBiological ActivityEC50 (μM)Maximum Activity (%)
WO5mβ-cell protective0.1 ± 0.01100
N1-(dimethylamino) derivativeCancer cell proliferation inhibitionNot specifiedNot specified
Various oxalamidesNeuroprotective effectsNot specifiedNot specified

Case Studies

Case Study 1: β-cell Protection
In one study involving oxalamide derivatives, the compound WO5m demonstrated significant protective effects on INS-1 pancreatic β-cells under ER stress conditions. The treatment resulted in the inhibition of apoptotic markers such as cleaved caspase-3 and PARP, showcasing its potential therapeutic application in diabetes management .

Case Study 2: Anticancer Activity
Another investigation into related compounds highlighted their ability to modulate neurokinin receptor activity, suggesting that this compound could be developed as a candidate for cancer therapy targeting specific receptor pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally or functionally related compounds, based on the provided evidence and inferred properties:

Compound Name / ID Key Features Application/Activity Reference
Target Compound Oxalamide core, dimethylamino group, 1-methylindolin-5-yl, 3,5-dimethylphenyl Hypothesized: Antitumor or kinase inhibition (structural analogy to 5-FU prodrugs)
5-Fluorouracil (5-FU) Prodrugs Amino acid/peptide-linked 5-FU derivatives Antitumor activity (broad-spectrum)
Tolyfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) Dimethylamino-sulfonamide group, fluorinated aromatic system Pesticide (fungicide)
Fenpyroximate (1,1-dimethylethyl 4-(((((1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene)amino)oxy)methyl)benzoate) Pyrazole and benzoate ester backbone Acaricide (miticide)

Key Comparisons:

Core Scaffold and Bioactivity: The target compound’s oxalamide core differs from the 5-FU prodrugs’ nucleoside-like structure but shares a focus on optimizing solubility (via dimethylamino) and target binding (via aromatic groups). This aligns with strategies in 5-FU prodrug design to reduce toxicity while enhancing tumor selectivity . Unlike tolyfluanid and fenpyroximate (sulfonamide/pyrazole-based pesticides), the target compound lacks halogenation or ester groups, suggesting divergent mechanisms. However, the dimethylamino group may play a role in membrane penetration, analogous to sulfonamide pesticides .

Substituent Effects :

  • The 1-methylindolin-5-yl group in the target compound is structurally distinct from 5-FU’s pyrimidine ring but may mimic heterocyclic interactions seen in kinase inhibitors. In contrast, fenpyroximate’s pyrazole ring is optimized for acaricidal activity .
  • The 3,5-dimethylphenyl group in the target compound resembles the 4-methylphenyl substituent in tolyfluanid, which could enhance hydrophobic interactions in target binding.

Hypothetical Efficacy and Limitations :

  • Compared to 5-FU prodrugs, the target compound’s oxalamide scaffold may offer improved metabolic stability but reduced direct DNA incorporation (a hallmark of 5-FU).
  • The absence of halogen atoms (common in pesticides like tolyfluanid) may limit pesticidal potency but reduce environmental persistence.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide, and how can purity be validated?

  • Methodology :

  • Stepwise coupling : Analogous to oxalamide derivatives in , use nucleophilic substitution with sodium hydride (NaH) in anhydrous DMF to activate intermediates. For example, coupling 1-methylindolin-5-amine with 2-(dimethylamino)ethyl chloride, followed by reaction with 3,5-dimethylphenyl oxalyl chloride.
  • Purification : Employ silica gel column chromatography (hexane/ethyl acetate gradients) and recrystallization (e.g., ethanol/water) to isolate the product.
  • Validation : Confirm purity (>95%) via UPLC-MS (as in ) and structural integrity via 1H^1H/13C^13C NMR (referencing shifts in and ).
    • Key Challenges : Low yields (e.g., 12% in similar oxalamide syntheses ); optimize stoichiometry and reaction time.

Q. How can researchers characterize the stereochemical and electronic properties of this compound?

  • Methodology :

  • Stereochemistry : Use X-ray crystallography (if crystals form) or NOESY NMR to confirm spatial arrangement.
  • Electronic Properties : Analyze electron distribution via DFT calculations (software: Gaussian) and compare with experimental 1H^1H NMR shifts (e.g., aromatic protons in 3,5-dimethylphenyl groups ).
    • Reference Data : PubChem entries (e.g., ) provide computed InChI keys for cross-validation.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across assays (e.g., IC50 variability)?

  • Case Study : If conflicting IC50 values arise in kinase inhibition assays:

  • Variables to Assess :

Assay Conditions : Buffer pH, ATP concentration (critical for competitive inhibitors).

Protein Source : Recombinant vs. native enzyme purity ( highlights batch-dependent activity).

Solvent Effects : DMSO concentration (>1% may denature proteins).

  • Resolution : Standardize protocols using guidelines from (biological evaluation section) and validate with orthogonal assays (e.g., SPR for binding affinity).
    • Data Analysis : Use ANOVA to identify statistically significant outliers .

Q. How do structural modifications (e.g., substituents on indole or phenyl groups) impact target selectivity?

  • Methodology :

  • SAR Study : Synthesize analogs (e.g., replace 3,5-dimethylphenyl with 4-methoxyphenyl) and test against related targets (e.g., kinases, GPCRs).
  • Computational Modeling : Dock analogs into protein structures (PDB) using AutoDock Vina; correlate binding energy with experimental IC50.
    • Findings : shows that cyclopentyl substitutions on oxalamides enhance selectivity for certain enzymes by 3–5-fold.

Q. What in vitro/in vivo models are suitable for assessing pharmacokinetic properties?

  • Methodology :

  • In Vitro :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • Permeability : Caco-2 cell monolayer assay ( references similar methods for Edoxaban).
  • In Vivo : Administer to rodents and measure plasma half-life (t1/2) using HPLC.
    • Key Parameters : LogP (predict via ChemDraw) should align with CNS permeability thresholds (~2–5).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.